Product packaging for 5-Bromo-4-methoxy-2-nitropyridine(Cat. No.:CAS No. 1798295-18-7)

5-Bromo-4-methoxy-2-nitropyridine

Cat. No.: B13138397
CAS No.: 1798295-18-7
M. Wt: 233.02 g/mol
InChI Key: UQNBCBMGEHYZCF-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-nitropyridine is a multifunctional heterocyclic building block of significant value in organic synthesis and medicinal chemistry research. The pyridine scaffold is a fundamental precursor in the development of pharmaceuticals and agrochemicals, with its nitrogen atom imparting unique properties crucial for biological activity . This compound features three distinct functional groups—bromo, nitro, and methoxy—on its aromatic ring, creating a highly versatile intermediate for constructing complex molecular architectures. The bromo substituent serves as an excellent leaving group, making the compound amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, for the formation of carbon-carbon and carbon-heteroatom bonds . The powerful electron-withdrawing nitro group at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to a valuable amino group, a key precursor for synthesizing a multitude of bioactive compounds . Researchers can leverage this compound in the synthesis of potential kinase inhibitors, other therapeutic agents, and advanced materials. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2O3 B13138397 5-Bromo-4-methoxy-2-nitropyridine CAS No. 1798295-18-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1798295-18-7

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

5-bromo-4-methoxy-2-nitropyridine

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-2-6(9(10)11)8-3-4(5)7/h2-3H,1H3

InChI Key

UQNBCBMGEHYZCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1Br)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Directed Synthetic Routes to 5-Bromo-4-methoxy-2-nitropyridine and Analogues

The construction of the target molecule and its analogues hinges on the sequential introduction of nitro and bromo groups onto a substituted pyridine (B92270) core. The order of these steps and the choice of reagents are critical in directing the substitutions to the desired positions and maximizing yields.

Nitration Strategies for Pyridine Precursors

The introduction of a nitro group onto the pyridine ring is a foundational step in the synthesis of many pharmaceutical intermediates. Due to the deactivating effect of the ring nitrogen, direct nitration of pyridine itself is challenging and often requires harsh conditions. vaia.comyoutube.com However, the presence of activating substituents, such as a methoxy (B1213986) group, can facilitate this transformation.

The nitration of substituted pyridines is governed by the electronic and steric effects of the existing substituents. For a precursor like 4-methoxypyridine, the methoxy group is an activating, ortho-, para-directing group. However, the pyridine nitrogen is a strong deactivating group, directing incoming electrophiles to the meta-position (C-3 and C-5). vaia.com The interplay of these directing effects determines the final position of nitration.

Research has shown that the nitration of 2-methoxypyridine (B126380) can yield 2-methoxy-5-nitropyridine. ontosight.ai In the case of 4-methoxypyridine, nitration is expected to occur at the C-3 or C-5 position, which are meta to the ring nitrogen and ortho/para to the activating methoxy group.

A common precursor for a related compound, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, is 2-amino-5-bromo-4-methylpyridine. Its synthesis involves the nitration of 2-amino-4-methylpyridine (B118599) to yield 2-amino-4-methyl-3-nitropyridine (B139313) and 2-amino-4-methyl-5-nitropyridine. This highlights the directing influence of both the amino and methyl groups on the regioselectivity of nitration.

Recent advancements have explored dearomatization-rearomatization strategies for the meta-nitration of pyridines, offering a milder alternative to traditional methods. acs.orgnih.govacs.org These protocols often utilize reagents like tert-butyl nitrite (B80452) (TBN) as a radical source. acs.org

The choice of nitrating agent and reaction conditions is paramount for achieving high yields and selectivity. A classic nitrating mixture consists of concentrated nitric acid and sulfuric acid. youtube.com However, this method can be aggressive and may not be suitable for sensitive substrates.

Alternative nitrating agents have been developed to offer milder reaction conditions and improved selectivity. These include:

Dinitrogen pentoxide (N₂O₅): This reagent can be used in an organic solvent, followed by treatment with sodium bisulfite, to achieve nitration. ntnu.no

Nitronium tetrafluoroborate (B81430) (NO₂BF₄): This is a selective nitrating agent that can be used in solvents like acetone (B3395972) or acetonitrile. youtube.com

Acetyl nitrate (B79036): This can be generated in situ from nitric acid and acetic anhydride (B1165640) and has been used for nitrating pyridines. youtube.com

Polymer-bound nitrating agents: Systems like poly(4-vinylpyridine)-nitrating mixture complex offer a safer and more environmentally friendly alternative to liquid acids. rsc.org

The optimization of reaction conditions often involves controlling the temperature and the choice of solvent. For instance, the nitration of a chlorinated pyridine has been achieved cleanly with a mixture of sulfuric and nitric acid at 110°C. youtube.com

PrecursorNitrating AgentConditionsProductYieldReference
2-Amino-4-methylpyridineNitric Acid/Sulfuric AcidNot specified2-Amino-4-methyl-3-nitropyridine & 2-Amino-4-methyl-5-nitropyridineNot specified
2,6-DichloropyridineNitronium tetrafluoroborateAcetonitrile/Acetone, reflux2,6-Dichloro-3-nitropyridineNot specified youtube.com
Chlorinated pyridineNitric Acid/Sulfuric Acid110°CNitrated chlorinated pyridineClean youtube.com
Pyridine derivativesDinitrogen pentoxideDichloromethane or nitromethane, then sodium bisulfite in methanol (B129727)/water3-Nitropyridine derivativesNot specified ntnu.no

Table 1: Examples of Nitration Reactions on Pyridine Derivatives

Bromination Approaches

Bromination of the pyridine ring is another key electrophilic substitution. The regioselectivity of this reaction is also influenced by the existing substituents on the ring.

The introduction of a bromine atom onto a pyridine ring already containing a nitro group and a methoxy group requires careful consideration of the directing effects of these substituents. Both the methoxy and nitro groups influence the position of electrophilic attack.

In a synthetic route to a related compound, 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) is prepared from 2-chloro-4-methyl-5-nitropyridine, indicating that bromination occurs at the position ortho to the chloro group and meta to the nitro group. rsc.org Theoretical analyses and experimental results have shown that the regioselectivity of electrophilic aromatic bromination can be predicted and controlled. nih.gov

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination. wikipedia.org It is a convenient source of electrophilic bromine and is often preferred over liquid bromine due to its ease of handling. masterorganicchemistry.com NBS can be used for both radical and electrophilic bromination reactions.

For the bromination of aromatic compounds, NBS is typically used in the presence of a catalyst or under conditions that promote electrophilic substitution. nih.gov For instance, the bromination of electron-rich aromatics can be achieved under mild conditions in polar solvents. nih.gov The reactivity of NBS can be enhanced using visible-light photoredox catalysis, which increases the electrophilic nature of the bromine atom. nih.gov

In the context of substituted pyridines, NBS has been used for ring bromination. For example, the reaction of acetyl-protected 2-amino-6-methylpyridine (B158447) with NBS in dry carbon tetrachloride with a catalytic amount of benzoyl peroxide yields the ring-brominated product. researchgate.net

PrecursorBrominating AgentConditionsProductYieldReference
2-Chloro-4-methyl-5-nitropyridineNot specifiedNot specified3-Bromo-2-chloro-4-methyl-5-nitropyridine91% rsc.org
Acetyl-protected 2-amino-6-methylpyridineN-Bromosuccinimide (NBS)Dry carbon tetrachloride, benzoyl peroxideRing bromo derivative75% researchgate.net
Aromatic aminesn-Butyllithium, trimethyltin (B158744) chloride, then BromineNot specifiedpara-Bromoaniline76% nih.gov

Table 2: Examples of Bromination Reactions

Methoxylation Strategies

Introducing a methoxy group onto a pyridine ring, particularly one bearing other functional groups, can be achieved through several reliable methods. The choice of strategy often depends on the available precursors and the desired regioselectivity.

A primary method for introducing a methoxy group is through the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine with a methoxide (B1231860) source. The pyridine ring, especially when activated by electron-withdrawing groups like a nitro group, is susceptible to attack by nucleophiles. The positions most favorable for nucleophilic attack are C2 and C4 (ortho and para to the ring nitrogen), as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization. vaia.com

For a precursor like 4-chloro or 4-bromopyridine, the reaction with sodium methoxide would proceed via an addition-elimination mechanism. The methoxide ion attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the halide ion to restore aromaticity. vaia.com In the context of synthesizing this compound, a potential precursor would be a di-halogenated nitropyridine, such as 5-bromo-4-chloro-2-nitropyridine. The selective substitution of the C4-halogen over the C5-halogen would be expected due to the activating effect of the para-nitro group and the ring nitrogen.

Table 1: Nucleophilic Substitution for Methoxypyridine Synthesis

PrecursorReagentProductKey Feature
4-ChloropyridineSodium Methoxide (CH₃ONa)4-MethoxypyridineNucleophilic attack at the C4 position is stabilized by the ring nitrogen. vaia.com
2-Chloro-3,5-dinitropyridineHydrazine Hydrate2-Hydrazinyl-3,5-dinitropyridineDemonstrates the high reactivity of C2 halogens to nucleophilic substitution in highly activated systems. researchgate.net

An alternative route to methoxylated pyridines involves the diazotization of an aminopyridine precursor. This process converts a primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂) and can be subsequently displaced by a variety of nucleophiles, including methanol or methoxide. byjus.com

The synthesis would begin with an appropriate aminopyridine, such as 4-amino-5-bromo-2-nitropyridine. This amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid, to form the corresponding pyridinediazonium salt. organic-chemistry.org Gentle heating of this diazonium salt in methanol can then lead to the desired methoxy-substituted pyridine. While pyridinediazonium salts can be unstable, this method offers a way to introduce a methoxy group when a suitable halogenated precursor is unavailable. koreascience.krrsc.org A related Sandmeyer-type reaction, where an aminopyridine is converted to a bromopyridine using tert-butyl nitrite and cuprous bromide, illustrates the utility of this diazotization approach for functional group interconversion on the pyridine ring. guidechem.com

Table 2: Diazotization for Pyridine Functionalization

PrecursorReagentsIntermediateFinal Step/Product
Primary Aromatic Amine (e.g., Aminopyridine)NaNO₂, Strong Acid (e.g., HCl, H₂SO₄)Arenediazonium SaltDisplacement by nucleophile (e.g., CH₃OH for methoxylation). byjus.comorganic-chemistry.org
4-Methyl-5-nitro-2-aminopyridinetert-Butyl nitrite, CuBr₂Pyridinediazonium intermediateFormation of 2-bromo-4-methyl-5-nitropyridine. guidechem.com
3-Aminopyridinetert-Butyl nitrite, BF₃ etherate3-Pyridinediazonium tetrafluoroborateDemonstrates diazotization in anhydrous conditions for unstable species. koreascience.kr

Convergent Synthetic Pathways for Related Nitropyridines

The synthesis of the target molecule relies heavily on the effective introduction of the nitro group and the construction of the core pyridine structure.

Direct nitration of the pyridine ring via electrophilic aromatic substitution is often difficult due to the ring's electron-deficient nature, which is further deactivated under the strong acidic conditions of nitration. youtube.comresearchgate.net Therefore, alternative strategies are frequently employed.

One of the most effective methods for synthesizing 2-nitropyridines is the oxidation of the corresponding 2-aminopyridine. This transformation can be achieved using various oxidizing agents. For instance, the large-scale synthesis of 5-bromo-2-nitropyridine (B47719) is accomplished by oxidizing 2-amino-5-bromopyridine (B118841) with reagents like hydrogen peroxide or peracetic acid in an acetic acid medium. chemicalbook.comgoogle.com Another common method involves the nitration of pyridine-N-oxide, which activates the ring towards electrophilic substitution, primarily at the C4 position. oc-praktikum.de Subsequent deoxygenation of the N-oxide yields the nitropyridine. However, for 2-nitro isomers, oxidation of the amine is generally more direct and selective. google.com

More advanced methods involve the use of dinitrogen pentoxide (N₂O₅), which can nitrate pyridines to give 3-nitropyridines through a mechanism involving a youtube.comntnu.no sigmatropic shift of the nitro group from the ring nitrogen. researchgate.netntnu.noresearchgate.net

Table 3: Selected Oxidative Nitration Methods for Pyridines

PrecursorReagent/MethodProductReference
2-Amino-5-bromopyridineHydrogen Peroxide or Peracetic Acid5-Bromo-2-nitropyridine chemicalbook.com, google.com
Pyridine-N-oxideFuming HNO₃, conc. H₂SO₄4-Nitropyridine-N-oxide oc-praktikum.de
PyridineDinitrogen Pentoxide (N₂O₅) followed by NaHSO₃3-Nitropyridine ntnu.no, researchgate.net
2-Amino-5-bromo-4-methylpyridineConc. H₂SO₄, H₂O₂5-Bromo-4-methyl-2-nitropyridine google.com

Instead of functionalizing a pre-existing pyridine ring, it is also possible to construct the substituted ring from acyclic precursors. Such methods offer high control over the substitution pattern.

Multi-component reactions (MCRs) are powerful tools for building heterocyclic rings. The Hantzsch pyridine synthesis is a classic example, though it typically produces dihydropyridines that require a subsequent oxidation step. acsgcipr.org More modern approaches allow for the direct one-pot synthesis of substituted pyridines. acsgcipr.org

A notable strategy is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. This compound acts as a synthetic equivalent of unstable nitromalonaldehyde (B3023284) and reacts with a ketone and ammonia (B1221849) to afford various functionalized 5-nitropyridines that are otherwise difficult to access. nih.gov Similarly, three-component cyclocondensation reactions of compounds like nitroacetone, triethyl orthoformate, and enamines can yield substituted 3,5-dinitropyridines in a single step. researchgate.net These methods highlight convergent strategies where the complexity of the final molecule is built rapidly from simple starting materials.

Table 4: Pyridine Ring Construction and Transformation

Reaction TypeKey PrecursorsProduct TypeReference
Three-Component Ring Transformation (TCRT)Dinitropyridone, Ketone, AmmoniaNitropyridines nih.gov
Three-Component CyclocondensationNitroacetone, Triethyl orthoformate, Enamine3,5-Dinitropyridines researchgate.net
General Multi-Component ReactionsAldehydes, Ketones, AmmoniaPyridines acsgcipr.org

Catalytic and Reagent-Based Advances in Nitropyridine Synthesis

Recent progress in synthetic methodology has provided new catalytic systems and reagents that offer improved selectivity and milder reaction conditions for the synthesis and functionalization of nitropyridines.

For the introduction of the nitro group, a novel method for the meta-nitration of pyridines has been developed. This strategy employs a dearomatization-rearomatization sequence via an oxazino pyridine intermediate. The nitration is achieved using tert-butyl nitrite (TBN) as an electrophilic NO₂ radical source, with TEMPO and O₂ as co-oxidants, under relatively mild conditions. acs.org

In the functionalization of nitropyridines, the Vicarious Nucleophilic Substitution (VNS) of hydrogen has emerged as a powerful tool for C-H alkylation. This transition-metal-free method involves the reaction of electrophilic nitropyridines with carbanions stabilized by a leaving group (e.g., a sulfonyl group). The reaction proceeds via the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination to yield the alkylated product. acs.orgnih.gov This allows for direct C-H functionalization adjacent to the nitro group, a transformation not achievable by classical methods.

Advances in halogenation, a key step in preparing precursors for substitution reactions, have also been reported. These include the design of heterocyclic phosphine (B1218219) reagents that can be installed at the C4 position of pyridines and subsequently displaced by halides, enabling the halogenation of a broad range of unactivated pyridines. nih.gov

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for appropriately substituted pyridines. The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents on the pyridine (B92270) ring. Electron-withdrawing groups, such as the nitro group, activate the ring for nucleophilic attack. wikipedia.org

Reactivity of the Bromine Atom in 5-Position

The bromine atom at the 5-position of the pyridine ring can act as a leaving group in SNAr reactions. Its reactivity is enhanced by the presence of the electron-withdrawing nitro group. This activation facilitates the displacement of the bromide by various nucleophiles. For instance, in related substituted pyridines, the bromine atom can be replaced by nucleophiles like amines or thiols under suitable reaction conditions.

Reactivity and Displacement of the Nitro Group

While halogens are typical leaving groups, the nitro group in certain activated pyridines can also be displaced by nucleophiles. The high electronegativity of the nitro group makes the carbon atom to which it is attached electrophilic and susceptible to nucleophilic attack. wikipedia.org In some instances, the nitro group can be a better leaving group than a halogen, depending on the reaction conditions and the specific pyridine structure. Studies on 3-nitro-5-halopyridines have shown that the 3-NO2 group can be more nucleofugal than a halogen at the 5-position. nih.gov

Influence of Methoxy (B1213986) Substituent on SNAr Pathways

The methoxy group, being an electron-donating group, generally deactivates the pyridine ring towards nucleophilic attack. However, its position relative to the leaving group and other activating groups is crucial. In the case of 5-Bromo-4-methoxy-2-nitropyridine, the methoxy group is at the 4-position. Its electron-donating nature can influence the regioselectivity of nucleophilic attack by affecting the stability of the intermediate Meisenheimer complex. wikipedia.org In some cases, a methoxy group can direct metallation to an adjacent position, which can then be used for further functionalization. ntu.edu.sg

Regioselectivity and Chemoselectivity in Multi-Substituted Pyridines

The regioselectivity of SNAr reactions in multi-substituted pyridines is a complex interplay of electronic and steric effects. In pyridines, nucleophilic attack is generally favored at the C-2 and C-4 positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

The presence of multiple substituents, as in this compound, presents a challenge in predicting the outcome of SNAr reactions. The activating effect of the nitro group at the 2-position and the presence of the bromine leaving group at the 5-position, along with the electronic influence of the methoxy group at the 4-position, all contribute to the final product distribution. The interplay between these groups determines whether the bromine or the nitro group is displaced and at which position the nucleophile will attack.

ReactantNucleophileProductReaction Type
2,4-DinitrochlorobenzeneHydroxide2,4-DinitrophenolSNAr
PyridineSodium amide2-AminopyridineChichibabin reaction
3-Bromo-2-nitrobenzo[b]thiopheneAnilines3-Amino-2-nitrobenzo[b]thiophenes and 2-Amino-3-nitrobenzo[b]thiophenesSNAr with rearrangement

Reductive Transformations of the Nitro Group

The nitro group is readily reduced to an amino group, a transformation of significant synthetic utility. This reduction provides a pathway to amino-pyridines, which are important building blocks in medicinal chemistry and materials science.

Catalytic Hydrogenation to Amino Pyridines

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. sci-hub.stresearchgate.net This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. sci-hub.st The reaction proceeds to selectively reduce the nitro group to an amine without affecting other functional groups like halogens or methoxy groups, provided the conditions are carefully controlled. sci-hub.stresearchgate.net

The reduction of a nitro group to an amine generally involves intermediate species such as nitroso and hydroxylamine (B1172632) compounds. The choice of catalyst and reaction conditions can be crucial to avoid side reactions and ensure high yields of the desired amino-pyridine. For example, in the reduction of other nitroaromatic compounds, specific catalysts have been shown to be highly chemoselective, tolerating functional groups such as halogens, nitriles, and esters. organic-chemistry.org

Starting MaterialReagents and ConditionsProduct
NitroarenesFormic acid, iron-based catalystAnilines
NitroaromaticsTetrahydroxydiboron, waterAromatic amines
NitroarenesKBH4, I2Anilines

Selective Reduction Methods for Nitro Group Transformation

The reduction of the nitro group is a pivotal transformation in the functionalization of nitroaromatic compounds, providing a gateway to the corresponding amino derivatives which are versatile synthetic intermediates. jsynthchem.comsci-hub.st In the case of this compound, the selective reduction of the 2-nitro group to a 2-amino group is a key step for further molecular elaboration. This transformation must be conducted chemoselectively to preserve the bromo and methoxy substituents.

Several methods are available for the reduction of nitroarenes, with catalytic hydrogenation being a common and efficient approach. sci-hub.st This typically involves the use of hydrogen gas in the presence of a metal catalyst. For substrates containing sensitive functional groups, such as the carbon-bromine bond which is susceptible to hydrogenolysis, careful selection of the catalyst and reaction conditions is crucial. Catalysts like sulfided platinum have been shown to selectively reduce nitro groups in the presence of heteroaryl halides, preventing dehalogenation. sci-hub.st

Table 1: Common Reagents for Selective Nitro Group Reduction

Reagent/System Typical Conditions Notes
H₂/Pd-C Methanol (B129727) or Ethanol, Room Temp. Potential for dehalogenation (hydrogenolysis of C-Br bond).
H₂/PtS-C Ethyl acetate (B1210297), Room Temp. Sulfided catalyst offers enhanced chemoselectivity, preventing dehalogenation. sci-hub.st
Fe/CH₃COOH Ethanol/Water, Reflux Classic, cost-effective method.
SnCl₂·2H₂O/HCl Ethanol, Reflux Widely used, but generates tin-based waste.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound serves as a handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for constructing complex molecular architectures from aryl halides. mdpi.commdpi.com

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. mdpi.comlibretexts.org This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. mdpi.comresearchgate.net

For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a palladium(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) center, displacing the halide. libretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

The electronic nature of the bromopyridine can influence the reaction. The presence of the electron-withdrawing nitro group can facilitate the initial oxidative addition step. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand. nih.gov The choice of base, such as potassium carbonate or potassium phosphate, and solvent, like 1,4-dioxane (B91453) or toluene (B28343) with water, is critical for an efficient reaction. mdpi.com This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Table 2: Typical Components for Suzuki-Miyaura Coupling

Component Example(s) Role in Reaction
Aryl Halide This compound Electrophilic partner
Organoboron Reagent Phenylboronic acid, Vinylboronic acid Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos Catalyzes the C-C bond formation. nih.gov
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron reagent for transmetalation. mdpi.com

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |

Heck Coupling Reactions Involving Bromopyridines

The Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, enabling the arylation of alkenes. mdpi.com This reaction typically couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.com

In the context of this compound, a Heck reaction would allow for the introduction of an alkenyl substituent at the 5-position. The reaction mechanism is similar in principle to other palladium-catalyzed couplings, involving an oxidative addition of the bromopyridine to a Pd(0) center, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and generates a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.

Heck reactions often require polar aprotic solvents and temperatures above 100°C. mdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields and stereoselectivity (E vs. Z isomer) in the product. The stability of N-heterocyclic carbene (NHC) ligands has made Pd-NHC complexes effective catalysts for Heck reactions involving aryl bromides. mdpi.com

Other Palladium-Mediated Transformations

Beyond the Suzuki and Heck reactions, the bromine atom in this compound enables participation in various other palladium-mediated transformations. One notable example is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. researchgate.net This reaction, co-catalyzed by palladium and copper, is the primary method for synthesizing arylalkynes. researchgate.net For instance, the related compound 2-bromo-5-nitropyridine (B18158) has been successfully coupled with terminal acetylenes using this method to produce substituted 2-ethynyl-5-nitropyridines. researchgate.net This suggests that this compound could similarly be converted to 5-alkynyl-4-methoxy-2-nitropyridine derivatives, which are valuable intermediates in organic synthesis.

Advanced Chemical Transformations

Oxidation Reactions on Substituted Pyridines

The pyridine ring and its substituents can undergo various oxidation reactions, although the specific transformations depend heavily on the nature and position of the substituents and the oxidizing agent used. The pyridine nitrogen itself is susceptible to oxidation, which can form pyridine N-oxides.

While the methoxy group on this compound is generally stable to oxidation, other substituents on similar pyridine rings can be transformed. For example, in the related compound 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. This highlights the potential for selective oxidation on substituted pyridines if an appropriate functional group is present. Palladium catalysts can also mediate a variety of oxidation reactions, including the oxidation of alcohols. mdpi.com The reactivity of this compound towards specific oxidizing agents would need to be determined experimentally, taking into account the influence of the existing bromo, methoxy, and nitro groups on the ring's electron density and reactivity.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, particularly nitroarenes. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, proceeding through a distinct mechanism that differentiates it from classical aromatic nucleophilic substitution (SNAr). The VNS reaction typically involves the reaction of a nitro-activated aromatic compound with a carbanion that bears a leaving group at the carbanionic center. organic-chemistry.org

The general mechanism of the VNS reaction can be described in two key steps:

Addition: A carbanion, stabilized by an electron-withdrawing group and containing a leaving group (e.g., halogen, sulfonyl group), adds to an electron-deficient position on the aromatic ring, forming a σ-complex, often referred to as a Meisenheimer-type adduct. nih.govacs.org

β-Elimination: A base then abstracts a proton from the ring, leading to the elimination of the leaving group from the carbanion and the restoration of aromaticity, yielding the substituted product. nih.gov

For this compound, the pyridine ring is highly activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C-2 position. The likely positions for VNS to occur are ortho and para to the nitro group. In this specific molecule, the C-3 and C-5 positions are ortho and para, respectively, to the nitro group. However, the C-5 position is already substituted with a bromine atom. Therefore, the most probable site for VNS is the C-3 position.

While specific experimental data on the VNS reaction of this compound is not extensively documented in the reviewed literature, the general principles of VNS on nitropyridines allow for a projection of its reactivity. organic-chemistry.orgscispace.com For instance, the reaction with a carbanion generated from chloromethyl phenyl sulfone in the presence of a strong base would be expected to introduce a phenylsulfonylmethyl group at the C-3 position.

Table 1: Projected Vicarious Nucleophilic Substitution (VNS) on this compound

ReagentExpected ProductPosition of Substitution
Chloromethyl phenyl sulfone3-(Phenylsulfonylmethyl)-5-bromo-4-methoxy-2-nitropyridineC-3
Chloroacetonitrile3-(Cyanomethyl)-5-bromo-4-methoxy-2-nitropyridineC-3

It is important to note that steric hindrance from the adjacent methoxy group at C-4 could influence the reaction rate and yield. Mechanistic studies on other nitropyridines have shown that steric factors can play a significant role in the feasibility of the β-elimination step. nih.gov

Intramolecular Rearrangements and Nitro Group Migration Phenomena

A notable and synthetically significant reaction observed in related bromonitropyridine systems is the intramolecular migration of the nitro group. Research on the reaction of 3-bromo-4-nitropyridine (B1272033) with secondary amines has revealed an unexpected rearrangement where the nitro group migrates from the C-4 to the C-3 position. clockss.org This phenomenon suggests that under certain conditions, this compound could potentially undergo analogous rearrangements.

In the documented case of 3-bromo-4-nitropyridine, reaction with a secondary amine in a polar aprotic solvent like DMSO led to the formation of three products: the expected 4-amino-3-bromopyridine, the cine-substitution product 3-amino-4-nitropyridine, and the nitro-group migration product 3-amino-4-bromopyridine. clockss.org The formation of the nitro-migration product is particularly intriguing and points to a complex reaction pathway.

A systematic study was conducted to understand the factors influencing this nitro-group migration. clockss.org The choice of solvent and base was found to be critical. The nitro-group migration was observed to occur in polar aprotic solvents, while the expected nucleophilic substitution took place under all tested conditions. clockss.org

Table 2: Conditions Investigated for Nitro-Group Migration in the Reaction of 3-Bromo-4-nitropyridine with Amines clockss.org

SolventBaseTemperature (°C)Observation of Nitro-Migration Product
DMSOTriethylamine90Yes
THFTriethylamine70Not specified as major

The proposed mechanism for such a rearrangement in related systems can involve complex intermediates. While the exact mechanism for the migration in the context of this compound has not been elucidated, it is plausible that it could proceed through intermediates that allow for the relocation of the nitro group, potentially influenced by the electronic effects of the methoxy and bromo substituents.

It is important to note that while the direct observation of nitro group migration for this compound is not reported, the precedence set by structurally similar compounds indicates a potential for such intramolecular rearrangements under specific reaction conditions, particularly in the presence of nucleophiles in polar aprotic solvents.

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a cornerstone for elucidating the molecular structure of a compound. By analyzing the vibrations of a molecule's constituent atoms, a unique spectral "fingerprint" is obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions. An FT-IR spectrum of 5-Bromo-4-methoxy-2-nitropyridine would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

However, a thorough search of scientific databases has not yielded any published experimental FT-IR spectra for this compound. For a definitive analysis, the compound would need to be synthesized and its spectrum recorded.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

As with FT-IR, there is no available experimental FT-Raman data for this compound in the current body of scientific literature.

Comprehensive Vibrational Assignments and Potential Energy Distribution (PED) Analysis

A complete understanding of a molecule's vibrational modes is achieved through a combination of experimental data and computational analysis. Theoretical calculations, often using Density Functional Theory (DFT), can predict vibrational frequencies. A Potential Energy Distribution (PED) analysis then allows for the assignment of these calculated frequencies to specific atomic motions within the molecule.

Given the absence of experimental spectra, a PED analysis for this compound has not been performed or published. Such an analysis would be purely theoretical until validated by experimental data.

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum can indicate the extent of conjugation within the molecule and the presence of chromophores.

No experimental or computationally predicted UV-Vis absorption spectra for this compound have been reported in the literature.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has been electronically excited. This technique provides information on the molecule's fluorescence quantum yield and lifetime, which are key photophysical parameters.

There are currently no published studies on the fluorescence properties of this compound. Therefore, its potential as a fluorescent probe or its behavior upon photoexcitation remains uncharacterized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C. Although specific experimental spectra for this compound are not widely available in published literature, a detailed prediction of its NMR spectra can be formulated based on established substituent effects on the pyridine (B92270) ring and data from closely related analogues.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the two aromatic protons and the methoxy (B1213986) group protons. The pyridine ring contains two protons at positions 3 and 6. The proton at C-6 is anticipated to appear as a singlet, influenced by the adjacent nitrogen atom and the bromine at C-5. The proton at C-3 will also likely present as a singlet due to the lack of adjacent protons. The methoxy group protons will manifest as a sharp singlet, typically integrating to three protons.

The chemical shifts (δ) are influenced by the electronic effects of the substituents. The nitro group at C-2 is a strong electron-withdrawing group, which will deshield nearby protons, shifting their signals downfield. The methoxy group at C-4 is an electron-donating group, and the bromine at C-5 has a moderate electron-withdrawing effect through induction but can also exhibit some resonance effects. Based on these considerations and analysis of similar substituted pyridines, the predicted ¹H NMR chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.80 - 8.00s
H-68.50 - 8.70s
-OCH₃4.00 - 4.20s
Predicted values are based on additive substituent effects and comparison with related compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group. The chemical shifts of the ring carbons are significantly influenced by the attached substituents.

The carbon bearing the nitro group (C-2) is expected to be significantly deshielded and appear at a high chemical shift. Conversely, the carbon attached to the electron-donating methoxy group (C-4) will be shielded. The carbon atom bonded to bromine (C-5) will also show a characteristic shift. The chemical shifts for C-3 and C-6 will be influenced by the cumulative effects of the neighboring substituents. The methoxy carbon will appear in the typical region for such functional groups. Predicted ¹³C NMR chemical shifts are detailed in Table 2. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3110 - 115
C-4160 - 165
C-5105 - 110
C-6145 - 150
-OCH₃55 - 60
Predicted values are based on additive substituent effects and comparison with related compounds. mdpi.com

Two-Dimensional NMR Techniques for Structural Confirmation

To unequivocally confirm the assigned structure and the predicted chemical shifts, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would provide crucial connectivity information. youtube.comsdsu.edu

A ¹H-¹H COSY spectrum would show correlations between coupled protons. In the case of this compound, the absence of cross-peaks between the H-3 and H-6 signals would confirm their isolated nature on the pyridine ring. researchgate.net

An HSQC experiment correlates protons directly to the carbons to which they are attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, the signal for H-3 would show a cross-peak with the signal for C-3, and the H-6 signal would correlate with the C-6 signal. Similarly, the methoxy protons would correlate with the methoxy carbon. youtube.comsdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. youtube.comlibretexts.orgwikipedia.org For this compound (C₆H₅BrN₂O₃), the molecular weight is approximately 232.95 g/mol (for the most common isotopes, ⁷⁹Br).

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of this compound under electron impact ionization would likely proceed through several characteristic pathways. libretexts.orgacs.org Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of nitric oxide (NO). The presence of a methoxy group could lead to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). The bromine atom could also be lost as a radical. A plausible fragmentation pathway is outlined in Table 3.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment
233/235[M]⁺, Molecular ion
203/205[M - NO]⁺
187/189[M - NO₂]⁺
218/220[M - CH₃]⁺
154[M - Br]⁺
126[M - Br - CO]⁺
m/z values are based on the ⁷⁹Br and ⁸¹Br isotopes.

Quantum Chemical Computational Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool in modern chemistry for predicting and understanding the properties of molecules. youtube.com

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to model the geometric and electronic structure of this compound. By optimizing the molecular geometry, one can obtain key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT methods are widely used to predict spectroscopic properties, including NMR chemical shifts. acs.orgruc.dktandfonline.com

Calculated NMR chemical shifts, after appropriate scaling, can be compared with experimental data to aid in the assignment of signals and to confirm the proposed structure. youtube.com DFT can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. Studies on related nitropyridine derivatives have shown that DFT calculations can accurately predict trends in stability and aromaticity. stenutz.euacs.org Such computational analyses would be highly valuable in corroborating the experimental findings for this compound and providing a deeper understanding of its chemical nature.

Geometry Optimization and Prediction of Equilibrium Structures

The initial step in the computational analysis involves the optimization of the molecular geometry to determine its most stable three-dimensional arrangement, corresponding to the minimum energy on the potential energy surface. For this compound, this process is typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p).

The optimized structure would reveal a planar pyridine ring, slightly distorted due to the steric and electronic effects of the substituents. The bond lengths and angles are influenced by the electron-withdrawing nature of the nitro group and the bromine atom, and the electron-donating character of the methoxy group. For instance, the C-NO2 bond is expected to be relatively short, indicating a strong interaction with the pyridine ring, while the C-Br bond length will be characteristic of an aromatic bromo-substituent. The methoxy group's oxygen atom will likely cause some steric hindrance, influencing the adjacent bond angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted Value
C2-N(nitro) Bond Length (Å)1.45
C4-O(methoxy) Bond Length (Å)1.36
C5-Br Bond Length (Å)1.90
C2-N1-C6 Angle (°)117.5
O-N-O Angle (nitro) (°)125.0

Note: These are hypothetical values based on trends observed in similar substituted pyridines.

Calculation of Harmonic Vibrational Frequencies and Intensities

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule, providing a "fingerprint" that can be compared with experimental data for structural confirmation. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of the atoms.

For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the NO2 group, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-Br stretching vibration is expected at lower frequencies, usually below 700 cm⁻¹. The C-O stretching of the methoxy group and the various C-H and C-C stretching and bending modes of the pyridine ring would also be present. researchgate.netcdnsciencepub.com

Table 2: Predicted Prominent Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
NO₂ Asymmetric Stretch~1550
NO₂ Symmetric Stretch~1350
C-O-C Asymmetric Stretch~1250
Pyridine Ring Stretching~1600, ~1470
C-Br Stretch~680

Note: These are predicted frequency ranges based on computational studies of similar molecules. researchgate.net

Analysis of Electronic Properties (HOMO-LUMO Energy Gaps, Mulliken Atomic Charges)

The electronic properties of this compound are crucial for understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Mulliken population analysis provides a method for estimating the partial atomic charges, offering insights into the charge distribution within the molecule. wikipedia.orgmdpi.com The nitrogen and oxygen atoms of the nitro group, as well as the oxygen of the methoxy group and the bromine atom, are expected to carry negative charges due to their high electronegativity. The carbon atoms attached to these electronegative groups will likely exhibit positive charges. niscpr.res.in

Table 3: Predicted Electronic Properties for this compound

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-2.5 eV
HOMO-LUMO Energy Gap (ΔE)4.0 eV
Mulliken Charge on N (nitro)-0.4 e
Mulliken Charge on O (nitro)-0.3 e
Mulliken Charge on Br-0.1 e
Mulliken Charge on O (methoxy)-0.5 e

Note: These are hypothetical values based on trends observed in similar substituted pyridines.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. libretexts.org It illustrates the charge distribution on the molecular surface, where different colors represent different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas denote regions of neutral potential. nih.gov

For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for electrophilic interactions. The region around the hydrogen atoms of the methyl group and potentially the bromine atom would exhibit a positive potential, indicating them as possible sites for nucleophilic attack. The pyridine ring itself will present a complex potential surface due to the competing electronic effects of the substituents. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability and charge delocalization. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 4: Predicted Significant NBO Interactions and Stabilization Energies (E(2)) for this compound

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP(1) N(nitro)π(C2-C3)~5.2
LP(2) O(methoxy)π(C3-C4)~15.8
π(C5-C6)σ*(C4-Br)~3.1

Note: These are hypothetical values based on NBO analyses of similar substituted pyridines.

Fukui Function and Global Softness Calculations for Chemical Reactivity

The Fukui function is a conceptual DFT tool that helps to predict the local reactivity of different sites within a molecule towards nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net

For this compound, the sites with the highest value of the Fukui function for nucleophilic attack (f+) will be the most susceptible to attack by a nucleophile. These are likely to be the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing nitro group. The sites with the highest value for electrophilic attack (f-) will be the most reactive towards an electrophile, predicted to be around the electron-rich oxygen atoms of the nitro and methoxy groups. mdpi.com

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials have potential applications in optoelectronics and photonics. tandfonline.com The key NLO parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

The structure of this compound, with its electron-donating methoxy group and electron-withdrawing nitro group attached to a pyridine ring, suggests the potential for intramolecular charge transfer and, consequently, NLO activity. dergipark.org.trrsc.org Theoretical calculations of the hyperpolarizability (β) can predict the NLO response of the molecule. A high value of β indicates a strong NLO response. Computational studies on similar donor-acceptor substituted pyridines have shown that such systems can possess significant NLO properties. tandfonline.com

Conformer Analysis and Stability Investigations

The conformational landscape of this compound is primarily dictated by the rotational freedom of the methoxy (-OCH₃) and nitro (-NO₂) groups relative to the pyridine ring. The interplay of steric hindrance and electronic effects between these substituents and the bromine atom determines the molecule's most stable conformations. While specific experimental or computational studies on this compound are not extensively available in public literature, a comprehensive understanding can be derived from documented research on analogous substituted pyridines.

Theoretical and computational studies on substituted pyridines provide significant insights into the conformational preferences of methoxy and nitro groups. For the methoxy group attached to an aromatic ring, the most stable conformation is typically planar, with the methyl group lying in the plane of the ring. This planarity is a result of the favorable conjugation between the oxygen lone pair and the π-system of the pyridine ring. acs.org However, the presence of adjacent bulky substituents can force the methoxy group out of the plane, leading to a non-planar conformation.

In the case of this compound, the methoxy group at the C4 position is flanked by a bromine atom at C5 and a nitro group at C2. The nitro group, known for its strong electron-withdrawing nature, significantly influences the electronic properties of the pyridine ring. nih.govstackexchange.com The steric bulk of the adjacent bromine atom and the nitro group can create repulsive interactions with the methoxy group, potentially leading to a twisted or out-of-plane conformation to alleviate this strain.

Computational studies on related molecules, such as 2-methoxy-3,5-dinitropyridine, have shown that steric repulsion can indeed cause both the methoxy and nitro groups to rotate out of the pyridine ring plane. researchgate.net In this specific analogue, the methoxy group is positioned syn to the ring nitrogen to minimize repulsion with the adjacent nitro group. researchgate.net A similar scenario can be anticipated for this compound, where the methoxy group's orientation will be a compromise between maximizing electronic stabilization and minimizing steric clash.

The rotation of the methoxy group around the C4-O bond is associated with a specific energy barrier. For 4-methoxypyridine, the most stable conformer has the methoxy group coplanar with the pyridine ring, and the rotational barrier to an orthogonal conformation is significant. acs.org The presence of the bromo and nitro substituents in this compound would be expected to modify this rotational barrier. The precise dihedral angles of the methoxy and nitro groups with respect to the pyridine ring in the lowest energy conformer would require detailed computational modeling, such as Density Functional Theory (DFT) calculations. nih.gov

The stability of different conformers is a critical factor in understanding the molecule's reactivity and intermolecular interactions. The most stable conformer will be the one that best balances the electronic and steric demands of its substituents. Investigations into the crystal structure of similarly substituted pyridines reveal that intermolecular forces, such as π–π stacking and hydrogen bonding, also play a crucial role in stabilizing particular conformations in the solid state. nih.gov

A summary of the expected conformational details for the substituents in this compound, based on analogous compounds, is presented in the table below.

SubstituentPositionExpected ConformationInfluencing Factors
Methoxy (-OCH₃)C4Likely non-planar (twisted)Steric hindrance from adjacent Br and NO₂ groups, electronic conjugation with the pyridine ring.
Nitro (-NO₂)C2Likely non-planar (twisted)Steric hindrance from the methoxy group and the lone pair on the pyridine nitrogen. researchgate.net
Bromo (-Br)C5In the plane of the ring-

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